2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
The compound “2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridine” belongs to the class of 1,2,4-oxadiazoles. 1,2,4-Oxadiazole derivatives are known for their broad spectrum of biological activities . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
While specific synthesis methods for “2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridine” are not available, 1,2,4-oxadiazole derivatives can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Scientific Research Applications
Coordination Chemistry and Ligand Synthesis
2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridine derivatives have been explored for their potential in coordination chemistry, particularly in the synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands. These compounds are noted for their ability to form complexes with luminescent lanthanide compounds, which are useful for biological sensing, and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Organic Electronics and Light-Emitting Diodes (LEDs)
In the domain of organic electronics, oxadiazole and pyridine-containing materials, similar in structure to 2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridine, have been synthesized for use in organic light-emitting diodes (OLEDs). These materials, such as bis(1,3,4-oxadiazole) systems, have demonstrated their utility as hole-blocking materials in LEDs, improving device efficiency and performance (Wang et al., 2001).
Coordination Polymers for Sensing and Catalysis
Research has also been conducted on the synthesis and characterization of coordination polymers using isomeric oxadiazol-pyridine ligands. These polymers have shown strong fluorescent emissions and are sensitive to luminescence sensing for chromium(VI) ions in aqueous solutions, highlighting their potential in environmental monitoring and remediation efforts (Ding et al., 2017).
Antimicrobial Activity
Oxadiazole derivatives, akin to 2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridine, have been synthesized and tested for antimycobacterial activity against Mycobacterium tuberculosis. These studies have identified compounds with significant activity, offering a pathway for developing new antimicrobial agents (Gezginci et al., 1998).
Advanced Synthesis Techniques
Furthermore, the reactivity of thiosemicarbazides in the synthesis of 2-amino-1,3,4-oxadiazoles has been documented, demonstrating a facile and general protocol for preparing these compounds with high yield. This research contributes to the broader understanding of synthetic strategies for creating oxadiazole derivatives (Dolman et al., 2006).
Mechanism of Action
1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been used in the development of novel drug molecules due to their unique bioisosteric properties . They have been synthesized and evaluated for their agricultural activities, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Properties
IUPAC Name |
5-propan-2-yl-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)10-12-9(13-14-10)8-5-3-4-6-11-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKNOOHWPOVIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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